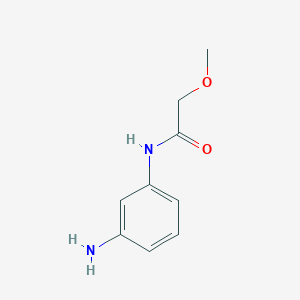

N-(3-aminophenyl)-2-methoxyacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to N-(3-aminophenyl)-2-methoxyacetamide has been reported. For instance, Schiff bases, which are nitrogen-based analogues of ketones/aldehydes, have been synthesized from simple to complex molecules either under base or acid catalysis with or without heating .Molecular Structure Analysis

The molecular structure of compounds similar to N-(3-aminophenyl)-2-methoxyacetamide has been studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis .Chemical Reactions Analysis

The fragmentation of protonated N-(3-aminophenyl)benzamide and its derivatives in gas phase has been studied . Ions formed through the N–O exchange were observed when there was an electron-donating group located at the anilide ring .Scientific Research Applications

Environmental and Pharmacological Research

Degradation Pathways and By-Products : Advanced oxidation processes (AOPs) are used to treat contaminants in water, including pharmaceutical compounds. Understanding the degradation pathways and by-products of similar compounds can help in assessing environmental risks and treatment efficacy. For example, studies on acetaminophen degradation have identified various by-products and used computational methods to predict reactive sites within the molecule, aiding in the development of more efficient AOP systems (Qutob et al., 2022).

Toxicity and Public Health Impact : Research on novel psychoactive substances, including those structurally related to well-known recreational drugs, highlights the importance of understanding the pharmacology, toxicology, and public health impact of new compounds. For instance, methoxetamine, a novel psychoactive substance, has been studied for its potent hallucinogenic properties and associated health risks (Zawilska, 2014). Such studies underscore the need for comprehensive research on N-(3-aminophenyl)-2-methoxyacetamide to evaluate its effects and safety profile.

Potential Medical Applications

Neuropharmacology and Psychotherapy : Investigations into the neuropharmacologic basis of conditions like infantile spasms and the therapeutic effects of drugs acting on neurotransmission offer insights into potential medical applications of compounds affecting neurotransmitter systems (Pranzatelli, 1994). Research on compounds like ketamine and its metabolites further demonstrates the potential of targeting specific neurotransmitter receptors for treating psychiatric disorders (Zanos et al., 2018).

Environmental Estrogens and Endocrine Disruption : Studies on environmental estrogens, such as methoxychlor, provide a framework for investigating the endocrine-disrupting potential of chemicals. Understanding the mechanisms through which these compounds exert their effects can inform risk assessments and regulatory decisions to protect human health and the environment (Cummings, 1997).

Future Directions

There are ongoing studies on the use of similar compounds in various fields. For instance, STRO-002, a novel FRα-targeting ADC that includes the tubulin-targeting 3-aminophenyl hemiasterlin warhead, SC209, is being studied for its potential use in cancer treatment . Additionally, the role of therapy of ADCs on gynecologic tumors was also included in medication regimens .

properties

IUPAC Name |

N-(3-aminophenyl)-2-methoxyacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-13-6-9(12)11-8-4-2-3-7(10)5-8/h2-5H,6,10H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QICBWWXNGYJZAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NC1=CC=CC(=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-aminophenyl)-2-methoxyacetamide | |

CAS RN |

187225-67-8 |

Source

|

| Record name | N-(3-aminophenyl)-2-methoxyacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.